molecular formula C10H6Cl2O2 B13975180 1-(5,7-Dichloro-2-benzofuranyl)ethanone CAS No. 7203-80-7

1-(5,7-Dichloro-2-benzofuranyl)ethanone

Cat. No.: B13975180
CAS No.: 7203-80-7
M. Wt: 229.06 g/mol
InChI Key: AUTCPQOVYQYOQU-UHFFFAOYSA-N
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Description

1-(5,7-Dichloro-2-benzofuranyl)ethanone is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dichloro-2-benzofuranyl)ethanone typically involves the reaction of 5,7-dichloro-2-benzofuran with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dichloro-2-benzofuranyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the benzofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5,7-Dichloro-2-benzofuranyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,7-Dichloro-2-benzofuranyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzofuran: Similar structure but lacks chlorine atoms.

    1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone: Contains a benzopyran ring instead of benzofuran.

    1-(7-Dodecyloxy-2-benzofuranyl)ethanone: Contains a long alkyl chain substituent.

Uniqueness

1-(5,7-Dichloro-2-benzofuranyl)ethanone is unique due to the presence of chlorine atoms in the benzofuran ring, which enhances its reactivity and potential applications. The dichloro substitution pattern can influence the compound’s electronic properties and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

7203-80-7

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

1-(5,7-dichloro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H6Cl2O2/c1-5(13)9-3-6-2-7(11)4-8(12)10(6)14-9/h2-4H,1H3

InChI Key

AUTCPQOVYQYOQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Cl

Origin of Product

United States

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